1-cyclohexyl-1H-benzimidazole-2-thiol
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Overview
Description
1-cyclohexyl-1H-benzimidazole-2-thiol is a heterocyclic compound with the molecular formula C₁₃H₁₆N₂S and a molecular weight of 232.34 g/mol . It is a derivative of benzimidazole, a bicyclic compound consisting of a benzene ring fused to an imidazole ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-1H-benzimidazole-2-thiol typically involves the condensation of 1,2-phenylenediamine with cyclohexanone in the presence of a sulfur source. One common method is the reaction of 1,2-phenylenediamine with cyclohexanone in the presence of carbon disulfide and potassium hydroxide, followed by acidification to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzimidazole derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Alkyl halides or acyl chlorides are often used as reagents in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Benzimidazole derivatives.
Substitution: Thioethers or other substituted benzimidazole derivatives.
Scientific Research Applications
1-cyclohexyl-1H-benzimidazole-2-thiol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-cyclohexyl-1H-benzimidazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The compound may also interact with DNA, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
1-cyclohexyl-1H-benzimidazole-2-thiol can be compared with other benzimidazole derivatives, such as:
1H-benzimidazole: The parent compound, which lacks the cyclohexyl and thiol groups.
2-mercaptobenzimidazole: Similar to this compound but without the cyclohexyl group.
1-cyclohexyl-2-mercaptobenzimidazole: Similar structure but with different substituents on the benzimidazole ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-cyclohexyl-1H-benzimidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c16-13-14-11-8-4-5-9-12(11)15(13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPHNYFVOAAXFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=CC=CC=C3NC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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